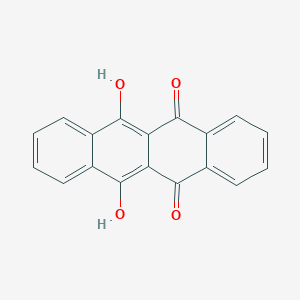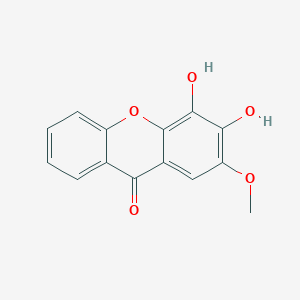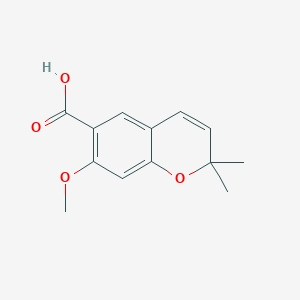
2,3,3,3-Tétrafluoropropanamide
Vue d'ensemble
Description
2,3,3,3-Tetrafluoropropanamide is an organic compound with the molecular formula C3H3F4NO It is a fluorinated amide, characterized by the presence of four fluorine atoms attached to the carbon chain
Applications De Recherche Scientifique
2,3,3,3-Tetrafluoropropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in biological systems due to its unique fluorinated structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
It’s known to undergo highly stereoselective aldol-type reactions with various aldehydes .
Mode of Action
2,3,3,3-Tetrafluoropropanamide interacts with its targets (aldehydes) through a highly stereoselective aldol-type reaction. This reaction occurs under the influence of triphenylphosphine and a catalytic amount of titanium(IV) isopropoxide at room temperature . The result of this interaction is the preferential formation of erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides .
Pharmacokinetics
It’s known that the compound is used in the production of agrochemicals , suggesting it may have properties that allow it to be absorbed and distributed in biological systems.
Result of Action
Its ability to undergo highly stereoselective reactions with aldehydes suggests it may have significant effects at the molecular level .
Action Environment
The compound’s use in agrochemical production suggests it may be designed to withstand various environmental conditions.
Analyse Biochimique
Biochemical Properties
It is known that the compound is rapidly and completely absorbed in both rats and mice, and both in vivo and in vitro experiments indicate that it is not metabolized
Cellular Effects
It has been shown that the compound is rapidly eliminated exclusively in the urine in both rats and mice, with rats eliminating it more quickly than mice . This suggests that 2,3,3,3-Tetrafluoropropanamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound is not metabolized, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown that the compound is rapidly and completely absorbed in both rats and mice, suggesting that it may have a short half-life
Dosage Effects in Animal Models
It has been shown that the compound is rapidly and completely absorbed in both rats and mice, suggesting that it may have a dose-dependent effect .
Metabolic Pathways
It is known that the compound is not metabolized, suggesting that it may not interact with enzymes or cofactors .
Transport and Distribution
It has been shown that the compound is rapidly and completely absorbed in both rats and mice, suggesting that it may be transported and distributed quickly within the body .
Subcellular Localization
It is known that the compound is not metabolized, suggesting that it may not be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3,3-tetrafluoropropanamide typically involves the reaction of 2,3,3,3-tetrafluoropropionic acid with ammonia or an amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. For instance, one method involves the reaction of 2,3,3,3-tetrafluoropropionic acid with ammonia in the presence of a dehydrating agent such as thionyl chloride .
Industrial Production Methods: On an industrial scale, 2,3,3,3-tetrafluoropropanamide can be produced using a continuous flow process. This involves the reaction of 2,3,3,3-tetrafluoropropionic acid with ammonia in a reactor, followed by purification steps to isolate the desired product. The process is optimized to minimize waste and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3,3-Tetrafluoropropanamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amide group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Aldol Reactions: It can undergo aldol-type reactions with aldehydes to form β-hydroxy amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Aldol Reactions: Triphenylphosphine and titanium (IV) isopropoxide are used as catalysts.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine.
Aldol Reactions: The major products are β-hydroxy amides.
Comparaison Avec Des Composés Similaires
2,3,3,3-Tetrafluoropropionic Acid: This compound is a precursor in the synthesis of 2,3,3,3-tetrafluoropropanamide.
2,3,3,3-Tetrafluoropropene: Another fluorinated compound with similar applications in the chemical industry.
Uniqueness: 2,3,3,3-Tetrafluoropropanamide is unique due to its amide functional group combined with a highly fluorinated carbon chain. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Propriétés
IUPAC Name |
2,3,3,3-tetrafluoropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F4NO/c4-1(2(8)9)3(5,6)7/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYKCQDGXLJODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380240 | |
| Record name | 2,3,3,3-tetrafluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1647-57-0 | |
| Record name | 2,3,3,3-tetrafluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3,3,3-tetrafluoropropanamide derivatives valuable in organic synthesis?
A: These compounds are particularly useful due to the presence of the trifluoromethyl (CF3) group. This group introduces unique electronic properties that influence the reactivity and stereoselectivity of reactions. [, , ]
Q2: Can you provide an example of how 2,3,3,3-tetrafluoropropanamide derivatives are employed in synthetic reactions?
A: One example is the reaction of N,N-dialkyl-2,3,3,3-tetrafluoropropanamide with dibutylboryl triflate and ethyldiisopropylamine. This sequence generates a boryl enolate, which can then react with aldehydes in an aldol reaction. This reaction is highly selective for the threo diastereomer of the product, a 2-fluoro-3-hydroxy-2-trifluoromethylalkanamide. []
Q3: What other stereoselective reactions have been explored with 2,3,3,3-tetrafluoropropanamide derivatives?
A: Another notable example is the reductive coupling of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide (a Weinreb amide) with aldehydes. Using triphenylphosphine and titanium(IV) isopropoxide, this reaction yields erythro-α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with high diastereoselectivity. [, , ]
Q4: Why is controlling stereochemistry important in these reactions?
A: Stereochemistry plays a crucial role in determining the biological activity of molecules. Synthesizing compounds with defined stereochemistry is essential in medicinal chemistry for developing effective and safe drugs. The described reactions offer valuable tools for introducing fluorine and trifluoromethyl groups into molecules with precise control over the three-dimensional arrangement of atoms. [, , ]
Q5: What are some potential future research directions for 2,3,3,3-tetrafluoropropanamide derivatives?
A: Future research may focus on expanding the scope of reactions utilizing these derivatives, exploring new catalytic systems for improved efficiency and selectivity, and investigating the biological activity of synthesized compounds containing the 2,3,3,3-tetrafluoropropanamide scaffold. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















